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molecular formula C15H14ClNO B8446830 1-(3-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydroindole

1-(3-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydroindole

Cat. No. B8446830
M. Wt: 259.73 g/mol
InChI Key: QREQAYPUEBGCAB-UHFFFAOYSA-N
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Patent
US06407261B1

Procedure details

1-(3-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydroindole was prepared from 1,5,6,7-tetrahydro-4H-indol-4-one and 3-chlorobenzylbromide using methodology common to the art. The pyrrole (0.5 g, 1.9 mmol) was dissolved in tetrahydrofuran (2.5 mL). Sodium hydride (0.18 g, 4.4 mmol) was added. After 5 minutes, methyl benzenesulfinate (0.48 g, 3.1 mmol) was added. The color of the mixture darkened to red as gas evolution was observed. The mixture was stirred for 1 hour. Thin layer chromatography indicated complete consumption of starting material (sulfoxides, Rf 0.11; 1/1 hexane/ethyl acetate). The reaction mixture was quenched with water, stirred for 10 minutes, and diluted with chloroform. The solution was washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate and evaporated to give an orange oil. The oil was dissolved in dioxane (5 mL) and refluxed for 3 hours at which time the sulfoxides were no longer observed by thin layer chromatography. The reaction mixture was cooled to room temperature and a solution of lithium hydroxide (85 mg) in water (2 mL) was added. The solvent was evaporated and the residue was dissolved in chloroform. The solution was washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate and evaporated to give an orange oil. Column chromatography with 20% ethyl acetate in hexane provided 0.41 g of a yellow solid. (81% yield) TLC Rf 0.28 (20% EtOAc in hexane); 1H NMR (CDCl3): d 7.30 (d, J=8.2, 1 H), 7.24 (t, J=7.8, 1 H), 7.18 (s, 1 H), 7.11 (t, J=7.9, 1 H), 7.07 (d, J=3.2, 1 H), 6.98 (d, J=7.6, 1 H), 6.92 (d, J=8.3, 1 H), 6.75 (d, J=3.3, 1 H), 6.63 (d, J=7.6, 1 H), 6.01 (s, 1 H), 5.24 (s, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
0.18 g
Type
reactant
Reaction Step Five
Quantity
0.48 g
Type
reactant
Reaction Step Six
[Compound]
Name
sulfoxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
85 mg
Type
reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:10])[C:4]=2[CH:3]=[CH:2]1.[Cl:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH2:15]Br.N1C=CC=C1.[H-].[Na+].C1(S(OC)=O)C=CC=CC=1.[OH-].[Li+]>O1CCCC1.O1CCOCC1.O.CCCCCC.C(OCC)(=O)C>[Cl:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH2:15][N:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:10])[C:4]=2[CH:3]=[CH:2]1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=2C(CCCC12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CBr)C=CC1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0.18 g
Type
reactant
Smiles
[H-].[Na+]
Step Six
Name
Quantity
0.48 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)OC
Step Seven
Name
sulfoxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
85 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material (sulfoxides, Rf 0.11; 1/1 hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
diluted with chloroform
WASH
Type
WASH
Details
The solution was washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange oil
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform
WASH
Type
WASH
Details
The solution was washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange oil

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=C(CN2C=CC=3C(CCCC23)=O)C=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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